Pentaerythritol diheptanoate
Overview
Description
Pentaerythritol diheptanoate is an ester derived from pentaerythritol and heptanoic acid. It is a versatile compound used in various industrial applications, particularly as a lubricant and plasticizer. The compound’s unique structure, featuring multiple ester linkages, imparts desirable properties such as thermal stability and low volatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol diheptanoate is synthesized through the esterification of pentaerythritol with heptanoic acid. The reaction typically involves heating pentaerythritol and heptanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reactants are fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of this compound. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol diheptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and heptanoic acid. Transesterification involves exchanging the ester groups with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products:
Hydrolysis: Pentaerythritol and heptanoic acid.
Transesterification: New esters and alcohols.
Scientific Research Applications
Pentaerythritol diheptanoate finds applications in various fields due to its unique properties:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in pharmaceutical formulations for controlled release of active ingredients.
Industry: Widely used as a lubricant in high-temperature applications due to its thermal stability and low volatility.
Mechanism of Action
The mechanism by which pentaerythritol diheptanoate exerts its effects is primarily through its ester linkages. These linkages provide flexibility and stability to the compound, allowing it to function effectively as a plasticizer and lubricant. In biological systems, the ester bonds can be hydrolyzed by enzymes, releasing pentaerythritol and heptanoic acid, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Pentaerythritol tetranitrate: An explosive compound used in military applications.
Pentaerythritol tetraacrylate: Used in the production of UV-curable coatings and adhesives.
Pentaerythritol tetraisostearate: Used in cosmetics as an emollient and skin conditioning agent.
Uniqueness: Pentaerythritol diheptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct properties such as low volatility and high thermal stability. These characteristics make it particularly suitable for high-temperature industrial applications and as a plasticizer in polymer chemistry.
Properties
IUPAC Name |
[2-(heptanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] heptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O6/c1-3-5-7-9-11-17(22)24-15-19(13-20,14-21)16-25-18(23)12-10-8-6-4-2/h20-21H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAIADOUFDGXKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987097 | |
Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] diheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67763-19-3 | |
Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] diheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67763-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl diheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067763193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] diheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl bisheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL DIHEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82QX7D2Y6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.